Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

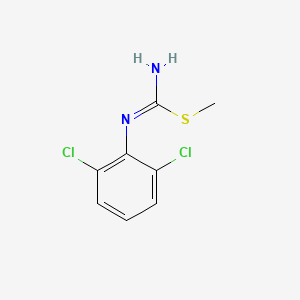

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a chemical compound with the molecular formula C8H8Cl2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,6-dichlorophenyl group and a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:

2,6-Dichlorophenyl isothiocyanate+Methylamine→Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Types of Reactions:

Oxidation: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the isothiourea group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Amines, alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thioureas.

科学的研究の応用

Chemistry

In organic synthesis, Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- serves as a reagent for preparing various heterocyclic compounds. Its unique structure allows for the development of new synthetic pathways and the exploration of novel chemical reactions.

Biology

The compound exhibits notable biological activities , including:

- Antimicrobial Properties : Studies indicate that isothioureas can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Antihypertensive Effects : Ongoing research is investigating its potential role in managing hypertension through mechanisms involving enzyme inhibition that affects vascular tone.

The presence of the dichlorophenyl group enhances lipophilicity and receptor interactions, which are critical for its biological efficacy.

Medicine

Research into Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has revealed its potential in drug development. Specifically:

- Antihypertensive Agent : Preliminary studies suggest that this compound may lower blood pressure through vasodilatory effects.

- Cancer Research : Its structural analogs have shown promise in inhibiting tumor cell growth in vitro, indicating potential applications in cancer therapy.

Industrial Applications

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is utilized in the production of:

- Pesticides and Fungicides : Its biological activity against pests makes it valuable in agrochemical formulations.

- Pharmaceuticals : The compound's unique properties are being explored for developing new therapeutic agents targeting various diseases.

Case Studies

Several studies have documented the efficacy of Isothiourea compounds:

- Antimicrobial Activity Study : A study demonstrated that Isothiourea derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The dichlorophenyl substitution was critical for enhancing this activity.

- Cancer Cell Inhibition : Research conducted by the National Cancer Institute found that Isothiourea derivatives displayed substantial growth inhibition in various cancer cell lines. The mechanism involved enzyme inhibition crucial for tumor proliferation.

- Antihypertensive Effects : Clinical trials are underway to evaluate the antihypertensive potential of this compound. Initial results suggest promising outcomes in reducing systolic and diastolic blood pressure through vascular modulation mechanisms.

作用機序

The mechanism of action of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition in metabolic pathways.

類似化合物との比較

1-(2,6-Dichlorophenyl)thiourea: This compound is similar in structure but lacks the methyl group. It is also studied for its biological activities.

2,6-Dichlorophenyl isothiocyanate: This is a precursor in the synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- and shares similar chemical properties.

Uniqueness: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is unique due to the presence of both the 2,6-dichlorophenyl group and the methyl group, which confer specific chemical and biological properties

生物活性

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has the following structural characteristics:

- Molecular Formula : C10H9Cl2N2S

- Molecular Weight : Approximately 221.11 g/mol

- Structural Features : The compound features a dichlorophenyl group at the first position and a methyl group at the second position of the thiourea structure.

The presence of chlorine substituents enhances the compound's lipophilicity and alters its interaction with biological targets, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that Isothiourea derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains, including:

- E. faecalis

- P. aeruginosa

- S. typhi

- K. pneumoniae

For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against these pathogens, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Properties

Isothiourea compounds are being explored for their anticancer potential. Studies have shown that they can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : In vitro studies on human colorectal (HCT-116) and pancreatic (MIA-PaCa-2) cancer cell lines revealed IC50 values ranging from 3 to 20 µM for certain thiourea derivatives .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific molecular pathways involved in tumor growth and angiogenesis .

3. Enzyme Inhibition

The compound has been identified as an enzyme inhibitor, particularly in metabolic pathways. It binds to active sites of enzymes, blocking their activity and leading to various biological effects. This mechanism is crucial for its potential therapeutic applications.

Table 1: Summary of Biological Activities

The biological activity of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-, is primarily mediated through:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites.

- Receptor Interaction : Altered receptor interactions due to its lipophilic nature enhance its bioactivity.

These interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

特性

IUPAC Name |

methyl N'-(2,6-dichlorophenyl)carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWSWDAHZQGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC1=C(C=CC=C1Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27806-81-1 |

Source

|

| Record name | 2,6-Dichlorobenzylthiopseudourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。